molecular formula C14H16N4OS B2479045 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone CAS No. 2310016-56-7

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone

Cat. No. B2479045
CAS RN: 2310016-56-7
M. Wt: 288.37
InChI Key: MFBBNDWRRZUXNE-UHFFFAOYSA-N
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Description

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(3-(methylthio)phenyl)methanone, also known as AZM, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of azetidinone derivatives and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

  • Research has focused on the efficient synthesis of various triazole and triazolidin derivatives, with applications in various fields. For example, a study presented the synthesis of derivatives like 5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, characterized by techniques like FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic studies (Abosadiya et al., 2018).

Application in Anti-tubercular Therapy

  • Novel azetidinone derivatives comprising 1, 2, 4-triazole have been designed and developed for anti-tubercular activity. These compounds have shown promising results against Mycobacterium tuberculosis H37RV strain, highlighting their potential in tuberculosis treatment (Thomas et al., 2014).

Catalytic Applications

  • Some azetidinones have been evaluated for their role in catalytic asymmetric additions to aldehydes. For instance, enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol showed high enantioselectivity in ethylation, methylation, arylation, and alkynylation of aldehydes, demonstrating the potential of these compounds in asymmetric synthesis (Wang et al., 2008).

Antibacterial Activity

  • Azetidinone derivatives have been synthesized and screened for their antibacterial activity against various pathogens, indicating their potential in developing new antimicrobial agents. This includes research on compounds like 3-chloro-4-(2",4"-dichlorophenyl)-4-methyl-1-(substituted-1',3'-benzothiazol-2'-yl)-azetidin-2-ones (Mistry & Desai, 2006).

Liquid Crystal Properties

  • Some triazolylferrocene derivatives have been studied for their liquid crystal properties, which can be utilized in various material science applications. The study of phenyl(5-ferrocenyl-2 H -1,2,3-triazol-4-yl)methanone, for example, showed interesting liquid crystal behaviors (Zhao et al., 2013).

Anticancer Potential

  • Novel thiomorpholine 1,1-dioxide derived 1,2,3-triazole hybrids have been synthesized and evaluated for their anticancer activity. Some derivatives have shown potent activity against various cancer cell lines, indicating the role of these compounds in cancer therapy (Battula et al., 2017).

properties

IUPAC Name

(3-methylsulfanylphenyl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-20-13-4-2-3-12(5-13)14(19)17-6-11(7-17)8-18-10-15-9-16-18/h2-5,9-11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBBNDWRRZUXNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)N2CC(C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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